Mu-Opioid Receptor Binding Affinity: Endomorphin 1 Acetate vs. DAMGO and Morphine
In competitive binding assays against [³H]DAMGO in rat brain membranes, endomorphin 1 acetate demonstrates a Ki of 1.11 nM for the μ-opioid receptor [1]. This affinity is comparable to the synthetic peptide DAMGO (Ki ~1–2 nM) and approximately 10-fold higher than morphine (Ki ~10–20 nM) [2]. The high affinity ensures robust receptor occupancy at low concentrations, reducing nonspecific binding artifacts in cellular and tissue-based assays.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 nM |
| Comparator Or Baseline | DAMGO (Ki ~1-2 nM); Morphine (Ki ~10-20 nM) |
| Quantified Difference | Approximately 10-fold higher affinity than morphine; similar to DAMGO |
| Conditions | Rat brain membrane homogenates; radioligand: [³H]DAMGO |
Why This Matters
High MOR affinity (1.11 nM) ensures potent and reproducible target engagement at low concentrations, minimizing off-target effects and conserving compound usage.
- [1] Goldberg IE, Rossi GC, Letchworth SR, Mathis JP, Ryan-Moro J, Leventhal L, Su W, Emmel D, Bolan EA, Pasternak GW. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain. J Pharmacol Exp Ther. 1998;286(2):1007-1013. View Source
- [2] Zadina JE, Hackler L, Ge LJ, Kastin AJ. A potent and selective endogenous agonist for the mu-opiate receptor. Nature. 1997;386(6624):499-502. View Source
